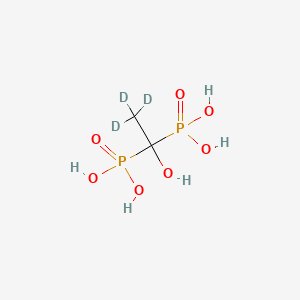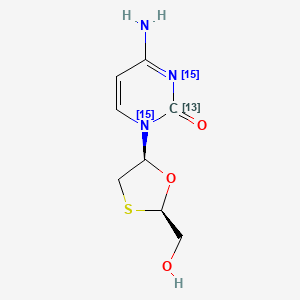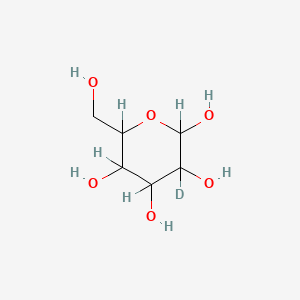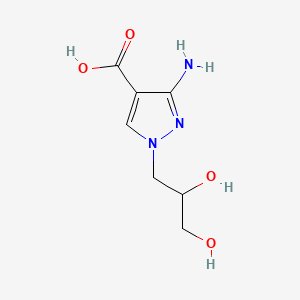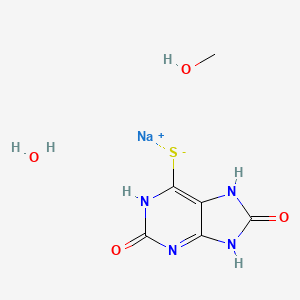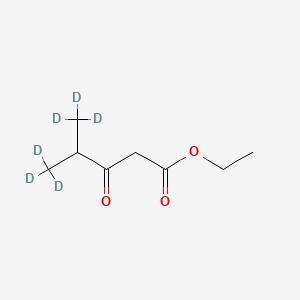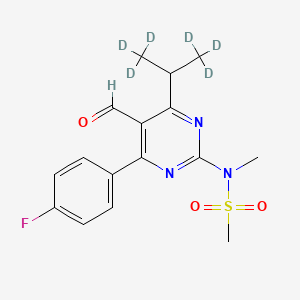
Silicon 2,3-naphthalocyanine dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon 2,3-naphthalocyanine dihydroxide is a chemical compound with the empirical formula C48H26N8O2Si . It has a molecular weight of 774.86 g/mol . This compound is typically found in powder form and has a dye content of 80% .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a silicon atom at the center surrounded by multiple rings of carbon, nitrogen, and hydrogen atoms . The silicon atom forms two additional axial bonds, which reduce aggregation in solution .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 774.86 g/mol . It has a dye content of 80% and a maximum wavelength (λmax) of 785 nm . The density of this compound is 1.3±0.1 g/cm3 .Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
将来の方向性
While specific future directions for Silicon 2,3-naphthalocyanine dihydroxide are not mentioned in the sources, silicon phthalocyanines are being explored for applications in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis . These areas could potentially be relevant for this compound as well.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Silicon 2,3-naphthalocyanine dihydroxide can be achieved through a multistep process involving the preparation of intermediate compounds.", "Starting Materials": [ "Silicon tetrachloride", "2,3-dicyanonaphthalene", "Sodium hydroxide", "Hydrogen peroxide", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 2,3-naphthalocyanine\n- Mix 2,3-dicyanonaphthalene and silicon tetrachloride in anhydrous acetone\n- Add sodium hydroxide to the mixture and stir for 24 hours\n- Filter the resulting solid and wash with acetone\n\nStep 2: Synthesis of Silicon 2,3-naphthalocyanine dichloride\n- Dissolve the 2,3-naphthalocyanine in dichloromethane\n- Add silicon tetrachloride and stir for 24 hours\n- Filter the resulting solid and wash with dichloromethane\n\nStep 3: Synthesis of Silicon 2,3-naphthalocyanine dihydroxide\n- Dissolve Silicon 2,3-naphthalocyanine dichloride in water\n- Add hydrogen peroxide and stir for 24 hours\n- Filter the resulting solid and wash with water\n- Dry the product under vacuum" ] } | |
CAS番号 |
92396-90-2 |
分子式 |
C48H80N8O2Si |
分子量 |
829.3 g/mol |
IUPAC名 |
54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane |
InChI |
InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2 |
InChIキー |
VLVPZHPCZCEGRU-UHFFFAOYSA-N |
SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
正規SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
製品の起源 |
United States |
Q1: What makes Silicon 2,3-naphthalocyanine dihydroxide a promising candidate for cancer treatment?
A: The research abstract highlights the use of this compound encapsulated within Polyethylene glycol phospholipids nanoparticles for potential cancer treatment using near-infrared (NIR) laser-induced combination therapy []. While the abstract doesn't provide in-depth information about the compound's mechanism of action, its incorporation into nanoparticles designed for NIR laser-induced therapy suggests potential applications in photodynamic therapy (PDT) or photothermal therapy (PTT).
Q2: What is the significance of encapsulating this compound within Polyethylene glycol phospholipids nanoparticles?
A: Encapsulating this compound within Polyethylene glycol phospholipids nanoparticles (SiNcOH-DSPE-PEG(NH2) NPs) likely serves several purposes []. Firstly, it can improve the solubility and biocompatibility of the compound. Secondly, it allows for targeted delivery to tumor sites, potentially enhancing treatment efficacy and minimizing off-target effects. Lastly, the nanoparticle formulation may offer controlled release of the compound, leading to a sustained therapeutic effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


